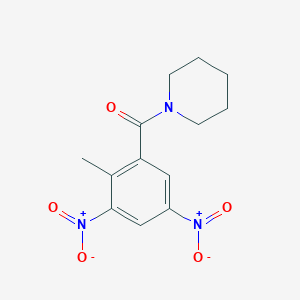
N-(5-(ピリジン-4-イル)-1,3,4-オキサジアゾール-2-イル)シクロプロパンカルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C11H10N4O2 and its molecular weight is 230.227. The purity is usually 95%.
BenchChem offers high-quality N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
超分子化学および結晶工学
アニオン受容体と分子認識
層状材料とインターカレーション化学
創薬と分子ドッキング
材料科学と配位化学
超分子集合体とナノ材料
作用機序
Target of Action
This compound may interact with a variety of biological targets due to its complex structure, which includes a pyridin-4-yl group and an oxadiazol-2-yl group .
Mode of Action
Compounds with similar structures have been shown to interact with their targets through various mechanisms, such as hydrogen bonding and electrostatic interactions .
Biochemical Pathways
Based on its structural similarity to other bioactive compounds, it may influence a range of biochemical pathways .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Result of Action
Similar compounds have been shown to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interactions with its targets .
生化学分析
Biochemical Properties
N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties . The compound’s interaction with these enzymes involves binding to their active sites, which leads to the inhibition of their catalytic activities. Additionally, N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide has been found to interact with proteins involved in cellular signaling pathways, modulating their activities and influencing downstream effects.
Cellular Effects
N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of key signaling molecules, such as kinases and phosphatases, leading to alterations in cell proliferation, differentiation, and apoptosis . Furthermore, N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide has been shown to affect the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to cope with oxidative damage.
Molecular Mechanism
The molecular mechanism of action of N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, it has been demonstrated to inhibit the activity of enzymes involved in the production of reactive oxygen species (ROS), thereby reducing oxidative stress . Additionally, N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cellular stress responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound can exert sustained effects on cellular function, including prolonged inhibition of oxidative stress pathways and sustained modulation of gene expression. These temporal effects highlight the potential of N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide as a therapeutic agent with long-lasting benefits.
Dosage Effects in Animal Models
The effects of N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit beneficial effects, such as antioxidant activity and modulation of cellular signaling pathways . At higher doses, toxic or adverse effects may be observed, including cytotoxicity and disruption of normal cellular functions. These dosage-dependent effects underscore the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing potential risks.
Metabolic Pathways
N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in cellular metabolism. For example, the compound has been shown to influence the activity of enzymes involved in the detoxification of reactive oxygen species, thereby affecting metabolic flux and metabolite levels . These interactions highlight the compound’s potential to modulate metabolic pathways and contribute to its overall biological activity.
Transport and Distribution
The transport and distribution of N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Additionally, it can interact with binding proteins that facilitate its localization and accumulation in specific tissues. These transport and distribution mechanisms are crucial for the compound’s biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide plays a significant role in its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria or nucleus, through targeting signals or post-translational modifications . This localization is essential for the compound’s ability to modulate specific cellular processes and exert its biological effects. Understanding the subcellular localization of N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide is crucial for elucidating its mechanism of action and optimizing its therapeutic applications.
特性
IUPAC Name |
N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2/c16-9(7-1-2-7)13-11-15-14-10(17-11)8-3-5-12-6-4-8/h3-7H,1-2H2,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKNCTKIBWPWHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(O2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
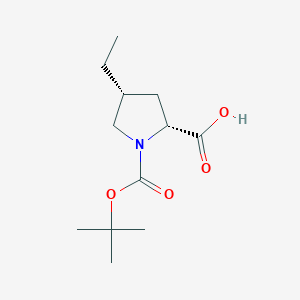
![(1R,5S)-N-cyclopropyl-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2550920.png)
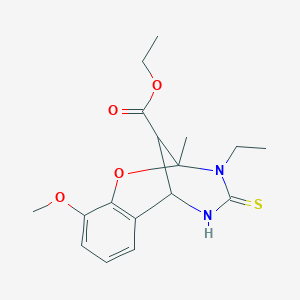
![3-(4-fluorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2550922.png)
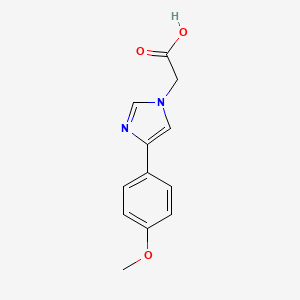

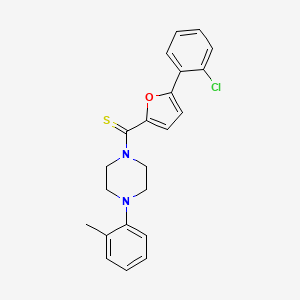

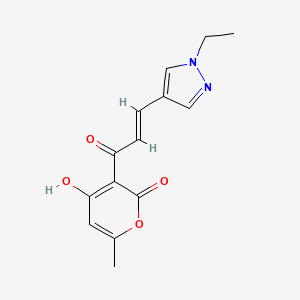
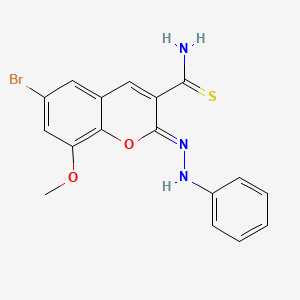
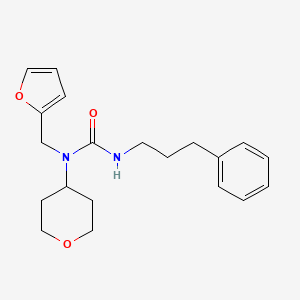

![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-(methylamino)pyrrolidine-2-carboxylic acid](/img/structure/B2550939.png)
